4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug design and discovery . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with N-(4-fluorophenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antihistamine and anti-allergic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antihistamine, it binds to histamine H1 receptors, preventing histamine from exerting its effects. This results in the alleviation of allergic symptoms . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Levocetirizine: A potent antihistamine with fewer side effects.
Promethazine: Another antihistamine with sedative properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQQTIHTDTUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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